molecular formula C19H24N2O3S B5314656 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine

Cat. No. B5314656
M. Wt: 360.5 g/mol
InChI Key: WTMCHQGGHTYIGM-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the sulfonyl piperazine class of drugs. It has been extensively researched for its potential therapeutic applications in various medical conditions such as cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the cell. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit angiogenesis. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been shown to increase the levels of cyclic nucleotides in the cell, which can lead to vasodilation and increased blood flow. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied, and its mechanism of action is well understood. However, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine also has some limitations for lab experiments. It is a potent inhibitor of various enzymes and proteins, which can lead to off-target effects. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine. One potential area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the potential use of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine in combination with other drugs for the treatment of various medical conditions should be explored. Finally, the development of new formulations of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine with improved solubility and bioavailability could lead to its use in clinical trials.

Synthesis Methods

1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine can be synthesized using a straightforward method that involves the reaction of 1-(2,5-dimethylphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine with a suitable reagent. The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. The most commonly used reagents for the synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine are sodium hydride, potassium carbonate, and triethylamine.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine has been shown to have cardioprotective effects and can protect the heart against ischemia-reperfusion injury.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-7-8-16(2)19(13-15)25(22,23)21-11-9-20(10-12-21)17-5-4-6-18(14-17)24-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMCHQGGHTYIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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